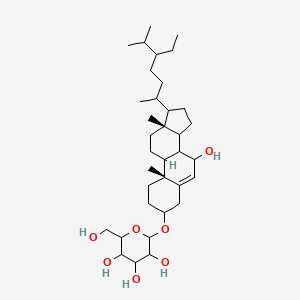
(3beta,7alpha)-7-Hydroxystigmast-5-en-3-yl beta-D-glucopyranoside; 7alpha-Hydroxysitosterol 3-O-beta-D-glucoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3beta,7alpha)-7-Hydroxystigmast-5-en-3-yl beta-D-glucopyranoside, also known as 7alpha-Hydroxysitosterol 3-O-beta-D-glucoside, is a naturally occurring steroidal glycoside. It is derived from plant sterols, specifically from the sitosterol family. This compound is known for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3beta,7alpha)-7-Hydroxystigmast-5-en-3-yl beta-D-glucopyranoside typically involves the glycosylation of 7alpha-Hydroxysitosterol. The process begins with the extraction of sitosterol from plant sources, followed by its hydroxylation to produce 7alpha-Hydroxysitosterol. The glycosylation reaction is then carried out using beta-D-glucopyranosyl donors under acidic or enzymatic conditions to yield the desired glycoside.
Industrial Production Methods: Industrial production of this compound involves large-scale extraction of sitosterol from plant materials, followed by chemical or enzymatic modification to introduce the hydroxyl group at the 7alpha position. The glycosylation step is optimized for high yield and purity, often using biocatalysts to ensure specificity and efficiency.
Types of Reactions:
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes.
Reduction: The double bond in the stigmast-5-en structure can be reduced to form saturated derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions to form various esters or ethers.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Acid chlorides or alkyl halides in the presence of a base like pyridine or triethylamine.
Major Products:
Oxidation: Formation of 7-keto derivatives.
Reduction: Formation of 7alpha-Hydroxysitostane derivatives.
Substitution: Formation of esters or ethers with various functional groups.
Wissenschaftliche Forschungsanwendungen
(3beta,7alpha)-7-Hydroxystigmast-5-en-3-yl beta-D-glucopyranoside has been extensively studied for its potential therapeutic applications:
Chemistry: Used as a precursor for the synthesis of other bioactive steroidal glycosides.
Biology: Investigated for its role in modulating cellular processes and signaling pathways.
Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties. It has shown promise in inhibiting the growth of cancer cells and reducing inflammation in various models.
Industry: Utilized in the formulation of nutraceuticals and functional foods due to its health benefits.
Wirkmechanismus
The compound exerts its effects through multiple molecular targets and pathways:
Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.
Antioxidant: Scavenges free radicals and upregulates the expression of antioxidant enzymes.
Anticancer: Induces apoptosis in cancer cells by activating caspases and modulating the expression of pro-apoptotic and anti-apoptotic proteins.
Vergleich Mit ähnlichen Verbindungen
Stigmasterol: Another plant sterol with similar structural features but lacking the glycoside moiety.
Beta-Sitosterol: A closely related sterol with a similar biological profile but different glycosylation patterns.
Campesterol: A sterol with a similar structure but differing in the side chain configuration.
Uniqueness: (3beta,7alpha)-7-Hydroxystigmast-5-en-3-yl beta-D-glucopyranoside is unique due to its specific hydroxylation and glycosylation pattern, which confer distinct biological activities and therapeutic potential compared to other sterols.
Eigenschaften
Molekularformel |
C35H60O7 |
|---|---|
Molekulargewicht |
592.8 g/mol |
IUPAC-Name |
2-[[(10R,13R)-17-(5-ethyl-6-methylheptan-2-yl)-7-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C35H60O7/c1-7-21(19(2)3)9-8-20(4)24-10-11-25-29-26(13-15-35(24,25)6)34(5)14-12-23(16-22(34)17-27(29)37)41-33-32(40)31(39)30(38)28(18-36)42-33/h17,19-21,23-33,36-40H,7-16,18H2,1-6H3/t20?,21?,23?,24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34-,35+/m0/s1 |
InChI-Schlüssel |
CPVAKQVYNLPUBL-XGEYKHEOSA-N |
Isomerische SMILES |
CCC(CCC(C)C1CCC2[C@@]1(CCC3C2C(C=C4[C@@]3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)O)C)C(C)C |
Kanonische SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)O)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















